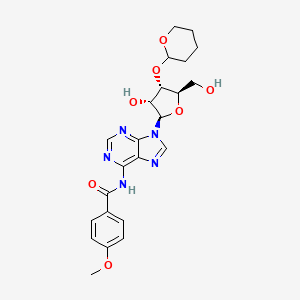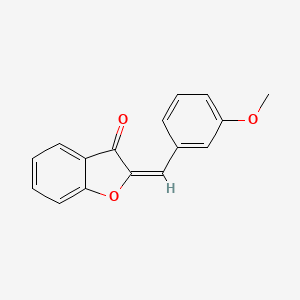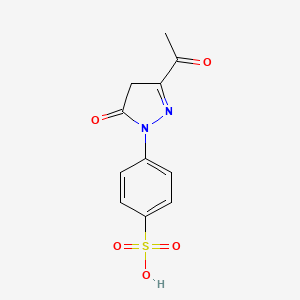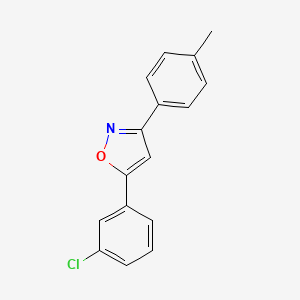
3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-thioxooxazolidin-4-one is a heterocyclic compound that features a five-membered ring containing sulfur, nitrogen, and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thioxooxazolidin-4-one typically involves the reaction of thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxooxazolidinone ring .
Industrial Production Methods
Industrial production methods for 3-Methyl-2-thioxooxazolidin-4-one often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
3-Methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
3-Methyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic properties.
作用机制
The mechanism of action of 3-Methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-Methyl-2-thioxothiazolidin-4-one: Similar in structure but contains a thiazolidine ring instead of an oxazolidine ring.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, known for their antidiabetic properties.
Uniqueness
3-Methyl-2-thioxooxazolidin-4-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
属性
CAS 编号 |
37021-10-6 |
|---|---|
分子式 |
C4H5NO2S |
分子量 |
131.16 g/mol |
IUPAC 名称 |
3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C4H5NO2S/c1-5-3(6)2-7-4(5)8/h2H2,1H3 |
InChI 键 |
PRUXGCLKJVUNRT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)COC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)




![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)
